2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an isoindole, a pyrimidine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with 4-phenyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile in the presence of a suitable sulfanylating agent. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The isoindole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted isoindole or pyrimidine derivatives.
Scientific Research Applications
2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate .
- 2-{1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .
Uniqueness
The uniqueness of 2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c22-12-16-17(13-6-2-1-3-7-13)23-21(24-18(16)26)29-11-10-25-19(27)14-8-4-5-9-15(14)20(25)28/h1-9H,10-11H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWYWIAFLWIFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.